molecular formula C8H10N2O3 B13622128 Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate

Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate

Cat. No.: B13622128
M. Wt: 182.18 g/mol
InChI Key: RUFAPBNOBXDBJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate is an organic compound with the molecular formula C8H10N2O3 It is a derivative of pyrazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate typically involves the esterification of 3-hydroxy-3-(pyrazin-2-yl)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-3-(pyrazin-2-yl)propanoic acid.

    Reduction: Formation of 3-hydroxy-3-(pyrazin-2-yl)propanol.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The pyrazine ring can also interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-3-(pyridin-2-yl)propanoate
  • Methyl 3-hydroxy-3-(pyridin-2-yl)propanoate
  • Methyl 3-(1H-pyrrol-2-yl)propanoate

Uniqueness

Methyl 3-hydroxy-3-(pyrazin-2-yl)propanoate is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with specific properties.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 3-hydroxy-3-pyrazin-2-ylpropanoate

InChI

InChI=1S/C8H10N2O3/c1-13-8(12)4-7(11)6-5-9-2-3-10-6/h2-3,5,7,11H,4H2,1H3

InChI Key

RUFAPBNOBXDBJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C1=NC=CN=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.